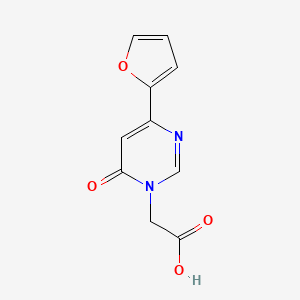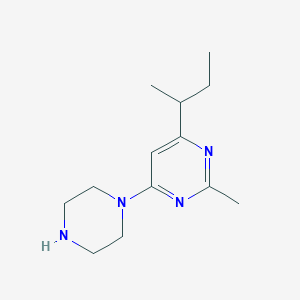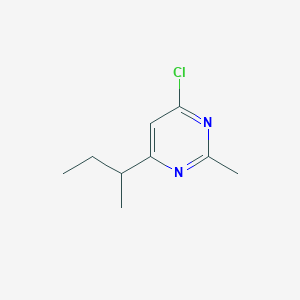
2-(1-(6-Amino-2-methylpyrimidin-4-yl)piperidin-4-yl)ethan-1-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-(piperidin-4-yl)ethanol with di-tert-butyl dicarbonate in dichloromethane. The resultant mixture is stirred at room temperature overnight .Molecular Structure Analysis
The molecular formula of this compound is C12H20N4O, and it has a molecular weight of 236.31 g/mol.Physical And Chemical Properties Analysis
The compound has a melting point of 67-70 °C and a boiling point of 186 °C. It has a density of 0.899 g/mL at 25 °C .Applications De Recherche Scientifique
Dopamine D2 Receptor Ligands
Recent advances in dopamine D2 receptor (D2R) ligands have shown significant therapeutic potential in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The structural features critical for high D2R affinity include aromatic moieties, cyclic amines, central linkers, and aromatic/heteroaromatic lipophilic fragments. Compounds developed in the last decade belonging to the 1,4-disubstituted aromatic cyclic amine group have been emphasized for their role in modulating D2R, highlighting the importance of structural design in developing therapeutic agents for dopaminergic pathologies (Jůza et al., 2022).
Cytochrome P450 Isoform Inhibitors
The role of cytochrome P450 (CYP) enzymes in drug metabolism has been extensively studied, with specific chemical inhibitors being crucial for understanding drug-drug interactions (DDIs). Inhibitors with selectivity for various CYP isoforms are important tools in pharmacokinetic research, providing insights into the metabolic pathways of drugs and the potential for DDIs. The selectivity and potency of these inhibitors are key for deciphering the involvement of specific CYP isoforms in the metabolism of drugs, which is essential for predicting DDIs in clinical settings (Khojasteh et al., 2011).
Mécanisme D'action
Target of Action
The primary target of 2-(1-(6-Amino-2-methylpyrimidin-4-yl)piperidin-4-yl)ethan-1-ol is the CCR5 receptor . The CCR5 receptor is a protein on the surface of white blood cells that is involved in the immune system as it acts as a receptor for chemokines . This receptor is also one of the main co-receptors for HIV entry .
Mode of Action
The compound interacts with its target, the CCR5 receptor, by binding to it . This binding prevents HIV from entering the cell, thus inhibiting the progression of the virus . The presence of a basic nitrogen atom in the compound is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
The compound affects the HIV-1 entry process, which is a critical pathway in the life cycle of the HIV virus . By blocking the CCR5 receptor, the compound prevents the virus from entering the host cell, thereby interrupting the viral replication process .
Result of Action
The result of the compound’s action is the inhibition of HIV-1 entry into the host cell . This can potentially slow down or halt the progression of the virus in the body, thereby contributing to the treatment of HIV-1 infection .
Analyse Biochimique
Biochemical Properties
2-(1-(6-Amino-2-methylpyrimidin-4-yl)piperidin-4-yl)ethan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with glutaminase 1, an enzyme involved in glutamine metabolism . This interaction can lead to the inhibition of glutaminase 1, thereby affecting the metabolic pathways that rely on glutamine. Additionally, the compound may interact with other biomolecules, such as transporters and binding proteins, which facilitate its movement within cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the PI3K-Akt signaling pathway, which is crucial for cell proliferation and survival . By modulating this pathway, this compound can alter gene expression patterns and metabolic activities within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, its interaction with glutaminase 1 results in enzyme inhibition, which subsequently affects glutamine metabolism . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activities and gene expression patterns.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. The compound’s interaction with glutaminase 1 highlights its role in glutamine metabolism . Additionally, it may influence other metabolic pathways by modulating the activity of key enzymes and altering metabolite levels within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The compound’s distribution within tissues can affect its overall efficacy and impact on cellular functions.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall impact on cellular processes.
Propriétés
IUPAC Name |
2-[1-(6-amino-2-methylpyrimidin-4-yl)piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-9-14-11(13)8-12(15-9)16-5-2-10(3-6-16)4-7-17/h8,10,17H,2-7H2,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEOZYBKCRXOKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















